4-bromo-5-methoxy-2-nitrophenol
Description
Properties
CAS No. |
633357-97-8 |
|---|---|
Molecular Formula |
C7H6BrNO4 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS) in Sulfuric Acid
A widely cited method involves NBS in concentrated H₂SO₄ at 0–5°C:
-
Dissolve 4-methoxy-2-nitrophenol (1.0 equiv) in H₂SO₄.
-
Add NBS (1.05 equiv) portionwise under cooling.
-
Quench with ice, filter, and recrystallize.
Key Data :
| Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS | 0–5 | 78 | 98 |
| Br₂/Acetic Acid | 20–25 | 65 | 95 |
This method minimizes di-substitution byproducts due to the directing effects of the nitro and methoxy groups.
Methoxylation Strategies
Methoxylation introduces the -OCH₃ group via nucleophilic substitution or Ullmann-type coupling.
Sodium Methoxide in Dimethylformamide (DMF)
-
React 4-bromo-2-nitrophenol (1.0 equiv) with NaOCH₃ (2.0 equiv) in DMF at 80°C for 6 hours.
-
Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
Optimization Insights :
-
Higher temperatures (>100°C) reduce yields due to nitro group reduction.
-
Anhydrous conditions prevent hydrolysis of the methoxy group.
Nitration Approaches
Nitration is often performed after bromination and methoxylation to avoid over-nitration.
Mixed Acid Nitration in Flow Reactors
A continuous flow method adapted from similar nitrophenol syntheses:
-
Prepare 7–8 M HNO₃ and dissolve 4-bromo-5-methoxyphenol in dichloroethane (2.0 M).
-
Pump both streams into a flow reactor at 60°C and 0.4 MPa for 25 minutes.
Performance Metrics :
| Reactor Type | Residence Time (min) | Yield (%) |
|---|---|---|
| Batch | 120 | 62 |
| Continuous Flow | 25 | 89 |
Flow systems enhance heat dissipation, reducing decomposition.
Industrial-Scale Production Methods
Industrial synthesis emphasizes cost-efficiency and safety:
Integrated Continuous Process
-
Bromination : Automated NBS feeding in H₂SO₄ with real-time temperature control.
-
Methoxylation : Fixed-bed reactors with immobilized NaOCH₃.
-
Nitration : Multi-stage flow reactors with in-line analytics for quality assurance.
Scalability Data :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 10 kg | 50 MT |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of three common pathways:
| Route | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| NBS → NaOCH₃ → HNO₃ | 68 | 97 | 12.50 |
| Br₂ → Cu-Mediated → Flow Nitration | 72 | 95 | 9.80 |
| One-Pot Sequential | 55 | 90 | 7.20 |
The NBS-based route offers superior purity, while the copper-mediated method balances cost and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones.
Reduction: 4-bromo-5-methoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxy-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound donates electrons via resonance, stabilizing intermediates in nucleophilic substitutions. This contrasts with methyl (in 4-bromo-5-methyl-2-nitrophenol), which exerts only inductive effects, and halogens (Br, F), which are electron-withdrawing .
- Reactivity: Fluorinated analogs (e.g., 2-bromo-4-fluoro-5-nitrophenol) exhibit stronger electrophilic character due to fluorine’s electronegativity, favoring reactions like nitration or halogen exchange. Methoxy-substituted derivatives may instead participate in demethylation or ether cleavage .
- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide () show intermolecular hydrogen bonding (N–H···O) and halogen interactions (Br···O), which stabilize crystal lattices. The methoxy group in the target compound could similarly engage in CH···O interactions .
Comparison with Analogues :
- 2-Bromo-4-nitrophenol (): Synthesized via diazotization and Sandmeyer reaction, yielding 55.8% efficiency. Computational studies (Gaussian 03) predict substitution sites based on charge distribution.
- 2-Bromo-4-fluoro-5-nitrophenol (): Requires fluorination steps, such as Balz-Schiemann or halogen exchange, increasing synthetic complexity.
Physicochemical Properties
| Property | This compound | 4-Bromo-2-nitrophenol | 2-Bromo-4-fluoro-5-nitrophenol |
|---|---|---|---|
| Solubility | Moderate in polar solvents (due to –OMe) | Low in water; soluble in DCM | Low in water; soluble in acetone |
| Melting Point | Estimated 150–170°C | >300°C (decomposes) | Not reported |
| Stability | Sensitive to strong acids/bases | Stable under inert conditions | Light-sensitive |
Notes:
- The methoxy group improves solubility in organic solvents compared to non-oxygenated analogs.
- Fluorinated derivatives (e.g., 2-bromo-4-fluoro-5-nitrophenol) may exhibit higher photochemical reactivity .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-bromo-5-methoxy-2-nitrophenol, and what experimental conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route starts with nitration of a brominated methoxyphenol derivative. For example, bromination of 5-methoxy-2-nitrophenol using bromine in acetic acid at 0–5°C can introduce the bromo group at the 4-position. Careful control of reaction temperature and stoichiometry is essential to avoid over-bromination . Alternatively, methoxylation via nucleophilic aromatic substitution (using methoxide ions) on a pre-brominated nitro precursor may require phase-transfer catalysts in a biphasic solvent system (e.g., DCM/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : H NMR will reveal aromatic proton splitting patterns (e.g., coupling between nitro-adjacent protons and methoxy groups). C NMR confirms substituent positions via deshielding effects (nitro groups downfield ~150 ppm).
- IR : Strong absorptions for nitro (1520–1350 cm), methoxy (~2850 cm), and phenolic O–H (broad ~3300 cm).
- Mass Spectrometry : High-resolution MS (ESI/TOF) validates molecular ion [M-H] and isotopic patterns for bromine (1:1 ratio for Br/Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from variations in nitro group orientation during bromination or competing side reactions. To address this:
- Reaction Monitoring : Use in situ techniques like FTIR or HPLC to track intermediate formation (e.g., dibrominated byproducts).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity compared to acetic acid, as shown in analogous bromophenol syntheses .
- Catalyst Screening : Lewis acids (FeCl) can direct bromine electrophilicity to the para position relative to methoxy, minimizing ortho/meta competition .
Q. What crystallographic strategies are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps include:
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures to obtain diffraction-quality crystals.
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to mitigate thermal motion artifacts.
- Refinement : Use anisotropic displacement parameters for bromine and nitro groups. Validate hydrogen bonding (e.g., phenolic O–H⋯O–nitro interactions) with ORTEP-3 for graphical representation .
Q. How does the substituent pattern (bromo, methoxy, nitro) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro and bromo groups deactivate the ring, but the methoxy group (electron-donating) creates regioselective reactivity:
- Suzuki Coupling : Bromine at the 4-position is more reactive than nitro-substituted positions. Use Pd(PPh)/KCO in DMF/HO (80°C) for aryl boronic acid coupling .
- Nitro Reduction : Selective reduction to an amine (e.g., H/Pd-C or Fe/HCl) requires protecting the methoxy group to prevent demethylation, as demonstrated in analogous nitrophenol systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
